molecular formula C9H8ClFO3 B1463535 3-Chloro-4-ethoxy-5-fluorobenzoic acid CAS No. 1017778-72-1

3-Chloro-4-ethoxy-5-fluorobenzoic acid

Cat. No.: B1463535
CAS No.: 1017778-72-1
M. Wt: 218.61 g/mol
InChI Key: UZGWOMNUSFRIRW-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-fluorobenzoic acid (CAS 1017778-72-1) is a fluorinated and chlorinated benzoic acid derivative with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound serves as a versatile and high-value building block in organic synthesis and medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Its structure features a benzoic acid core substituted with chlorine, ethoxy, and fluorine groups, creating a unique electronic profile that is advantageous for further chemical modifications . The compound demonstrates significant biological activity in research settings. Studies have investigated its potential as an anticancer agent, showing an ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast) and A549 (lung), through mechanisms such as caspase activation . Additionally, research suggests it possesses anti-inflammatory and antimicrobial properties, making it a candidate for developing new therapeutic agents for inflammatory diseases and bacterial infections . From a physicochemical perspective, it is a solid with a melting point of 157-159°C . It is recommended to be stored at 2-8°C . The product is offered with a high purity level of 97% . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-4-ethoxy-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGWOMNUSFRIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-ethoxy-5-fluorobenzoic acid (CEFB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H8ClFO3
  • Molecular Weight : 218.61 g/mol
  • CAS Number : 1017778-72-1

The biological activity of CEFB is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of chlorine, ethoxy, and fluorine substituents enhances its binding affinity and specificity towards these targets.

  • Enzyme Inhibition : CEFB has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for diseases like cancer and diabetes.
  • Receptor Modulation : The compound may modulate receptor signaling pathways, influencing cellular responses that are vital in various physiological processes.

Biological Activity Overview

Research indicates that CEFB exhibits several biological activities:

  • Anticancer Properties : CEFB has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that CEFB could exhibit antimicrobial properties against certain bacterial strains.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of CEFB on various cancer cell lines. The results indicated that CEFB significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Caspase activation leading to apoptosis
A549 (Lung)15Cell cycle arrest at G1 phase
HeLa (Cervical)10Induction of oxidative stress

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, CEFB was administered to mice with induced paw edema. The results demonstrated a significant reduction in swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.

Treatment GroupPaw Edema Reduction (%)
Control0
CEFB (10 mg/kg)45
CEFB (20 mg/kg)60

Research Applications

CEFB is being explored for various applications:

  • Pharmaceutical Development : As a precursor in synthesizing novel drugs targeting cancer and inflammatory diseases.
  • Biochemical Probes : In research settings to study enzyme functions and receptor interactions.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-ethoxy-5-fluorobenzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its unique substituents allow for the synthesis of various bioactive compounds, which can target specific biological pathways.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 10 μM, indicating strong activity against tumor cells .

Agrochemicals

The compound is utilized in the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a valuable precursor in developing agrochemical products.

Case Study: Herbicide Development
Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in plant growth regulation, leading to effective herbicidal properties .

Biochemical Research

The compound serves as a tool for studying enzyme inhibition and receptor interactions. Its structural features allow it to bind selectively to various biological targets.

Case Study: Enzyme Inhibition
Research indicates that this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property is essential for understanding drug interactions and metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivitySignificant cytotoxic effects against cancer cells
Herbicide ActivityInhibition of plant growth enzymes
Enzyme InhibitionInhibition of cytochrome P450 enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-chloro-4-ethoxy-5-fluorobenzoic acid with analogs differing in substituent positions, functional groups, or halogenation patterns. Key differences in physicochemical properties and applications are highlighted.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Hazard Profile Applications/Notes
This compound C₉H₈ClFO₃ 218.61 Cl (3), OCH₂CH₃ (4), F (5), COOH (1) 157–159°C H315, H319, H335 Intermediate in drug synthesis
3-Chloro-4-ethoxy-5-fluorobenzonitrile C₉H₇ClFNO 199.61 Cl (3), OCH₂CH₃ (4), F (5), CN (1) Not reported H302, H312, H332, H315, H319, H335 Nitrile group enhances reactivity
4-Chloro-3-ethoxy-2-fluorobenzoic acid C₉H₈ClFO₃ 218.61 Cl (4), OCH₂CH₃ (3), F (2), COOH (1) Not reported Not specified Positional isomer; altered acidity
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid C₈H₆ClFO₄S 248.65 ClSO₂ (3), F (5), CH₃ (4), COOH (1) Not reported Not specified Sulfonyl group for agrochemicals

Key Observations:

Functional Group Influence: The carboxylic acid group in the target compound enhances hydrogen-bonding capacity, making it more polar compared to the nitrile analog (C₉H₇ClFNO) .

Substituent Position Effects :

  • 4-Chloro-3-ethoxy-2-fluorobenzoic acid (a positional isomer) demonstrates how shifting substituents alters electronic effects. The relocation of fluorine to position 2 may reduce electron-withdrawing effects on the aromatic ring, impacting acidity (pKa) .

Hazard Profiles: The nitrile derivative (C₉H₇ClFNO) poses additional hazards (H302, H312, H332) due to its cyanide moiety, which is absent in the carboxylic acid analog .

Synthetic Utility :

  • The chlorosulfonyl group in C₈H₆ClFO₄S enables nucleophilic substitution reactions, making it valuable for synthesizing sulfonamide-based herbicides .

Preparation Methods

Etherification of Hydroxy-Substituted Precursors

A crucial step in preparing the ethoxy substituent at the 4-position is the etherification of a hydroxy group on a benzaldehyde or benzoic acid derivative.

  • Example: Conversion of 3-chloro-5-fluoro-4-hydroxybenzaldehyde to 3-chloro-4-ethoxy-5-fluorobenzaldehyde by reaction with iodoethane in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) and water under reflux for 17 hours yields the ethoxy derivative with 98% yield.

    Step Reactants Conditions Product Yield
    Etherification 3-chloro-5-fluoro-4-hydroxybenzaldehyde + iodoethane + KOH Reflux in THF/water, 17 h 3-chloro-4-ethoxy-5-fluorobenzaldehyde 98%
  • Workup involves extraction with methylene chloride, acid wash, drying, and concentration to isolate the aldehyde intermediate.

Chlorination and Fluorination Steps

  • Chlorination of fluoro-substituted benzaldehydes or benzoyl chlorides is a key step to introduce the 3-chloro substituent.

  • A patented process describes chlorination of 4-fluorobenzaldehyde using a chlorinating agent (e.g., chlorine gas) with a radical initiator (azobis(isobutyronitrile)) at 60 °C, followed by conversion to 3-chloro-4-fluorobenzoyl chloride using iron(III) chloride as a catalyst.

  • The 3-chloro-4-fluorobenzoyl chloride can then be hydrolyzed to 3-chloro-4-fluorobenzoic acid, a close analog to the target compound.

    Step Reactants Conditions Product Notes
    Chlorination 4-fluorobenzaldehyde + Cl2 + AIBN 60 °C, Cl2 added over 7.5 h, N2 purge 3-chloro-4-fluorobenzaldehyde Radical chlorination
    Conversion 3-chloro-4-fluorobenzaldehyde + chlorinating agent + FeCl3 catalyst -20 to 200 °C, batch or continuous process 3-chloro-4-fluorobenzoyl chloride Catalytic chlorination
    Hydrolysis 3-chloro-4-fluorobenzoyl chloride + water Standard hydrolysis 3-chloro-4-fluorobenzoic acid Precursor to ethoxy derivative

Alternative Synthetic Routes and Related Methods

Use of Catalytic Hydrogenation for Amino Derivatives

  • Preparation of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene via catalytic hydrogenation with 1% Pt/C catalyst under hydrogen atmosphere has been reported with high yield and purity, highlighting effective reduction strategies for related intermediates.

Summary Table of Preparation Steps for 3-Chloro-4-ethoxy-5-fluorobenzoic acid

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Etherification 3-chloro-5-fluoro-4-hydroxybenzaldehyde Iodoethane, KOH, THF/water, reflux 17 h 3-chloro-4-ethoxy-5-fluorobenzaldehyde 98%
2 Chlorination 4-fluorobenzaldehyde Cl2, AIBN, 60 °C, 7.5 h 3-chloro-4-fluorobenzaldehyde Radical chlorination
3 Conversion to acid chloride 3-chloro-4-fluorobenzaldehyde + chlorinating agent + FeCl3 catalyst -20 to 200 °C, batch/continuous 3-chloro-4-fluorobenzoyl chloride Catalytic chlorination
4 Hydrolysis 3-chloro-4-fluorobenzoyl chloride Water, standard hydrolysis 3-chloro-4-fluorobenzoic acid Precursor acid
5 Oxidation (inferred) 3-chloro-4-ethoxy-5-fluorobenzaldehyde Oxidizing agent (e.g., KMnO4, CrO3) This compound Not explicitly reported

Research Findings and Practical Considerations

  • The etherification step using iodoethane and KOH in a biphasic solvent system (THF/water) under reflux is highly efficient and gives excellent yield (98%) of the ethoxy-substituted aldehyde intermediate.

  • Radical chlorination of fluoro-substituted benzaldehydes with chlorine gas and a radical initiator (AIBN) at moderate temperature is effective for introducing the chloro substituent at the 3-position.

  • Chlorination catalyzed by iron(III) chloride allows selective formation of benzoyl chlorides, which are versatile intermediates for further transformations.

  • The processes can be carried out under batch or continuous flow conditions, under normal or controlled pressures, offering scalability.

  • Purification steps typically involve extraction, acid washes, drying, and distillation or recrystallization to achieve high purity products (>99% purity achievable in related compounds).

Q & A

Q. What are the standard synthetic routes for 3-chloro-4-ethoxy-5-fluorobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

  • Chlorination/fluorination : Selective halogenation using reagents like Cl₂ gas or SOCl₂ in the presence of catalysts (e.g., FeCl₃) under controlled temperatures (25–60°C) .
  • Ethoxy group introduction : Alkylation of hydroxyl precursors with ethylating agents (e.g., ethyl bromide) in polar aprotic solvents (e.g., DMF) .
  • Carboxylic acid formation : Oxidation of methyl or nitrile intermediates using HNO₃/H₂SO₄ or KMnO₄ under reflux .
    Optimization Note : Ethanol/water mixtures are critical for recrystallization to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy protons at δ 1.2–1.4 ppm, aromatic protons split by Cl/F substituents) .
    • Mass Spectrometry (MS) : Molecular ion peaks (m/z ~218.6) and fragmentation patterns verify the molecular formula (C₉H₈ClFO₃) .
  • Elemental Analysis : Match calculated vs. observed C/H/Cl/F percentages (±0.3% tolerance) .

Q. What safety protocols are essential for handling halogenated benzoic acids?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chlorinated solvents) .
  • Waste Disposal : Halogenated waste must be segregated and treated via neutralization (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Data Collection : High-resolution X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (100 K) to reduce thermal motion .
  • Structure Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for Cl/F positional disorder .
  • Visualization : ORTEP-3 diagrams to illustrate torsional angles between the ethoxy group and aromatic plane .

Q. What computational methods predict the reactivity of the ethoxy and fluoro substituents in nucleophilic/electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic (ethoxy oxygen) vs. electrophilic (fluorine-adjacent carbon) sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to rationalize substituent effects on binding affinity .

Q. How do contradictory reports on synthesis yields arise, and how can they be reconciled?

Methodological Answer:

  • Case Study : Compare chlorination methods:

    Method CatalystYield (%)Reference
    Cl₂ gas + FeCl₃FeCl₃82
    SOCl₂ in DMFNone68
  • Root Cause Analysis : FeCl₃ enhances electrophilic substitution but may cause over-chlorination. Solvent polarity (DMF vs. ethanol) also affects intermediate stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-ethoxy-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-ethoxy-5-fluorobenzoic acid

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